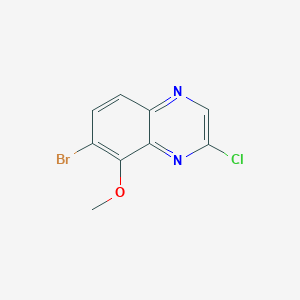

7-Bromo-2-chloro-8-methoxyquinoxaline

説明

Structure

3D Structure

特性

IUPAC Name |

7-bromo-2-chloro-8-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIATUHOVOQEBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=NC=C(N=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 2 Chloro 8 Methoxyquinoxaline and Analogous Quinoxaline Structures

Foundational Synthetic Routes to the Quinoxaline (B1680401) Core

The construction of the fundamental quinoxaline ring system is most commonly achieved through the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This versatile reaction has been refined through various methodologies to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Condensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Compounds

The classical and most widely used method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. Current time information in Pasuruan, ID.guidechem.com This reaction forms the pyrazine (B50134) ring fused to the benzene (B151609) ring, creating the quinoxaline core. The versatility of this method lies in the wide variety of commercially available or readily synthesized diamines and dicarbonyl compounds, allowing for the introduction of diverse substituents onto the resulting quinoxaline ring.

Modern advancements have focused on improving the efficiency and environmental footprint of this reaction. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to mere minutes, often with excellent yields. Current time information in Pasuruan, ID.prepchem.comsapub.org Catalysts such as iodine, cerium(IV) ammonium nitrate, and various Lewis acids have been employed to facilitate the condensation under milder conditions. Current time information in Pasuruan, ID.chemicalbook.com Green chemistry approaches have also been explored, utilizing water as a solvent or solvent-free conditions to minimize the use of hazardous organic solvents. guidechem.com

Table 1: Catalysts and Conditions for Condensation Reactions

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodine (5 mol%) | Ethanol/Water (1:1) | 50°C (Microwave) | 2-5 min | 88-96 | Current time information in Pasuruan, ID. |

| Ceric Ammonium Nitrate (CAN) | Water | Room Temp | 15-30 min | 90-98 | chemicalbook.com |

| L-proline | Water | Room Temp | 2-4 h | 85-95 | chemicalbook.com |

| None (Solvent-free) | Microwave | - | 3-6 min | 20-94 | rsc.org |

| Bentonite K-10 Clay | Ethanol | Room Temp | 20 min | 95 | guidechem.com |

Cyclization Processes in Quinoxaline Synthesis

Beyond the direct condensation of 1,2-dicarbonyls, various other cyclization strategies have been developed to form the quinoxaline core. These methods often involve the in-situ generation of one of the key reactive intermediates. For example, α-hydroxy ketones can be oxidized in the reaction mixture to form the necessary 1,2-dicarbonyl species before condensation. guidechem.com

Tandem or domino reactions provide an efficient route to quinoxalines by combining multiple bond-forming events in a single pot. One such approach involves a Michael addition followed by a cyclization and dehydration sequence, starting from o-phenylenediamines and ynones under metal-free conditions. Intramolecular cyclization is another powerful strategy, where a suitably functionalized precursor, such as an allyl-3-chloroquinoxaline-2-ylamine, can be cyclized using a palladium catalyst to form more complex, fused quinoxaline systems. guidechem.com

Oxidative Cyclization Methodologies

Oxidative cyclization methods offer an alternative to pre-functionalized 1,2-dicarbonyl compounds. These reactions typically start with precursors that can be oxidized and cyclized in one pot. A common strategy involves the reaction of o-phenylenediamines with α-halo ketones, where the reaction proceeds through a condensation-oxidation sequence. chemicalbook.com This approach avoids the need to handle potentially unstable dicarbonyl compounds directly.

Various oxidants and catalytic systems have been developed to promote these reactions. Iodine has been used as a catalyst to accelerate the oxidative cyclization of 1,2-diamino compounds with α-hydroxy ketones. guidechem.com Bio-inspired ortho-quinone catalysts have also been applied for the oxidative synthesis of quinoxalines from primary amines under mild conditions, using oxygen as the terminal oxidant. Furthermore, transition-metal-free protocols, sometimes mediated by visible light, have been established for the oxidative cyclization of diamines with compounds like phenacyl bromides, often using environmentally benign oxidants such as molecular oxygen.

Regioselective Halogenation Strategies for Quinoxaline Systems

To synthesize a specifically substituted molecule like 7-Bromo-2-chloro-8-methoxyquinoxaline, precise control over the placement of halogen atoms is paramount. This is achieved through regioselective halogenation strategies, which can involve either the direct halogenation of a pre-formed quinoxaline ring or the use of a starting material where the halogen is already in the desired position.

Directed Bromination Approaches at the 7-Position

Achieving regioselective bromination at the 7-position of the quinoxaline core is often best accomplished by using a starting material that directs the bromine to the correct location. The most direct synthetic route involves the condensation of a specifically substituted o-phenylenediamine. To obtain a 7-bromoquinoxaline, one would typically start with 4-bromo-1,2-phenylenediamine . When this diamine undergoes cyclocondensation with a 1,2-dicarbonyl compound, the bromine atom is locked into the 7-position of the resulting quinoxaline ring.

This precursor-based approach circumvents the challenges of direct bromination on the quinoxaline ring, which can often lead to a mixture of isomers (e.g., bromination at the 5-, 6-, or 8-positions) due to the complex electronic nature of the heterocyclic system. While direct bromination of unsubstituted quinoxaline has been studied, controlling the regioselectivity is difficult and often requires specific, and sometimes harsh, reaction conditions. For instance, the bromination of quinoline, a related heterocycle, often yields mixtures of 5- and 8-bromo isomers, or 3-bromo derivatives, depending on the conditions. The synthesis of 7-bromo-2-methylquinoline, for example, is achieved via a Doebner-Miller reaction starting with 3-bromoaniline , which underscores the principle of using a pre-halogenated starting material to control the final position of the halogen.

For the target molecule, this compound, a plausible starting material would be 4-bromo-5-methoxy-1,2-phenylenediamine . The synthesis of this precursor would be a key step, likely involving the nitration and subsequent reduction of a brominated and methoxylated benzene derivative.

Table 2: Precursor-Based Approach for 7-Bromo-Substituted Heterocycles

| Starting Material | Reaction Type | Product | Significance |

|---|---|---|---|

| 4-Bromo-o-phenylenediamine | Condensation with oxalic acid, then chlorination | 6-Bromo-2,3-dichloroquinoxaline | Demonstrates how a 4-substituted diamine yields a 6/7-substituted quinoxaline. |

| 3-Bromoaniline | Doebner-Miller Synthesis | 7-Bromo-2-methylquinoline | Illustrates the control of bromine position in a related heterocycle by starting with a meta-substituted aniline. |

| 3-Bromoaniline | Reaction with ethyl malonate, then cyclization | 7-Bromo-2,4-quinolinediol | Further example of controlling the 7-position in a related heterocyclic system. |

Directed Chlorination Approaches at the 2-Position

The introduction of a chlorine atom at the 2-position of the quinoxaline ring is most reliably achieved by the conversion of a quinoxalin-2(1H)-one intermediate. Quinoxalin-2(1H)-ones are readily synthesized by the condensation of an o-phenylenediamine with an α-keto acid or its ester, such as pyruvic acid or ethyl glyoxalate.

Once the quinoxalin-2(1H)-one is formed, the carbonyl group can be converted into a chloro group using a standard chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation, often in the presence of a tertiary amine base like N,N-dimethylaniline or a catalyst such as dimethylformamide (DMF). This two-step process—formation of the quinoxalinone followed by chlorination—is a highly effective and regioselective method for producing 2-chloroquinoxalines.

For the synthesis of the target molecule, the proposed 7-bromo-8-methoxyquinoxalin-2(1H)-one intermediate would be subjected to this chlorination step to yield the final this compound. This strategy avoids direct chlorination of the quinoxaline ring, which is generally less selective and can lead to substitution at other positions.

Radical Initiated Halogenation Methods

Radical initiated halogenation is a powerful tool for introducing halogen atoms onto aromatic rings, including the quinoxaline nucleus. wikipedia.org This method typically involves the generation of halogen radicals, which then react with the substrate. chemistrysteps.comlibretexts.org

The process is characterized by a chain mechanism consisting of three main stages: initiation, propagation, and termination. wikipedia.orgchemistrysteps.comlibretexts.org

Initiation: This step involves the homolytic cleavage of a halogen molecule (e.g., Cl₂, Br₂) to form two halogen radicals. This process is typically initiated by ultraviolet (UV) light or heat. wikipedia.orglibretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the quinoxaline ring, forming a quinoxalinyl radical and a hydrogen halide. This quinoxalinyl radical then reacts with another halogen molecule to yield the halogenated quinoxaline and a new halogen radical, which continues the chain reaction. wikipedia.orgchemistrysteps.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two halogen radicals, a halogen radical and a quinoxalinyl radical, or two quinoxalinyl radicals. wikipedia.org

The regioselectivity of radical halogenation on substituted quinoxalines can be influenced by the electronic and steric effects of the existing substituents. For the synthesis of a 7-bromo substituted quinoxaline, a precursor with directing groups that favor bromination at the 7-position would be selected. While direct radical bromination of a pre-formed quinoxaline ring is possible, it can lead to a mixture of isomers. wikipedia.org Therefore, the synthesis of this compound often involves the use of a pre-brominated starting material, such as 3-bromoaniline, to ensure the correct placement of the bromine atom. doi.org

| Stage | Description | Example Reactants | Example Products |

|---|---|---|---|

| Initiation | Generation of halogen radicals from a halogen molecule. | Cl₂ + UV light | 2 Cl• |

| Propagation | Chain reaction involving abstraction of hydrogen and reaction with a halogen molecule. | Quinoxaline-H + Cl• Quinoxaline• + Cl₂ | Quinoxaline• + HCl Chloroquinoxaline + Cl• |

| Termination | Combination of two radicals to end the chain reaction. | Cl• + Cl• Quinoxaline• + Cl• | Cl₂ Chloroquinoxaline |

Methoxylation Strategies for Functionalizing the Quinoxaline Nucleus

The introduction of a methoxy (B1213986) group onto the quinoxaline core is a critical step in the synthesis of this compound and its analogs. This functionalization can be achieved through various strategies, primarily involving nucleophilic substitution reactions.

The introduction of a methoxy group at a specific position, such as the 8-position of the quinoxaline ring, often requires a synthetic route that begins with a correspondingly substituted precursor. For instance, the synthesis of a quinoxaline with a methoxy group at the 8-position could start from a substituted aniline where the methoxy group is already in the desired location relative to the amino group.

A common approach involves the Skraup synthesis or a modified version thereof, where a substituted o-phenylenediamine or a related precursor is condensed with a 1,2-dicarbonyl compound. nih.gov In the context of 7-bromo-8-methoxyquinoxaline synthesis, a 3-bromo-4-methoxyaniline could be a potential starting material. However, direct methoxylation of a pre-existing quinoxaline ring at the 8-position can be challenging and may require specific activating groups or reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a methoxy group onto a quinoxaline ring, particularly when a good leaving group, such as a halogen, is present at the target position. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For the SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.org In the case of chloroquinoxalines, the nitrogen atoms in the pyrazine ring act as electron-withdrawing groups, activating the chlorine atoms for nucleophilic attack.

The reaction of a chloroquinoxaline with a methoxide source, such as sodium methoxide (NaOMe), in a suitable solvent like methanol or dimethylformamide (DMF), leads to the substitution of the chlorine atom with a methoxy group. google.com The reactivity of the chlorine atoms can vary depending on their position on the quinoxaline ring. For instance, in 2,4-dichloroquinazoline, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. nih.gov This differential reactivity can be exploited for selective functionalization.

| Strategy | Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Starting with a Methoxy-Substituted Precursor | Utilizing a starting material that already contains the methoxy group in the desired position. | Substituted anilines or o-phenylenediamines | Good control over regioselectivity. | Availability of the starting material can be a limiting factor. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halogen) by a methoxide nucleophile. | Sodium methoxide, potassium methoxide | Versatile and widely applicable for activated aromatic systems. | Requires an activated ring and a good leaving group. May lead to mixtures if multiple reactive sites are present. |

Integrated Synthetic Pathways for Multi-Substituted Quinoxalines

The synthesis of complex quinoxaline derivatives like this compound often necessitates integrated pathways that combine several reaction steps in a sequential or one-pot manner. nih.govmdpi.comrsc.orgnih.govnih.gov

A common and reliable approach for the synthesis of multi-substituted quinoxalines involves a sequential protocol of halogenation and methoxylation. This strategy allows for precise control over the introduction of each functional group.

For the synthesis of this compound, a plausible sequential route could involve:

Formation of the quinoxaline core: Condensation of a suitably substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the basic quinoxaline structure. nih.govrsc.org To achieve the desired substitution pattern, one might start with a pre-functionalized diamine.

Halogenation: Introduction of the bromine and chlorine atoms at the desired positions. This could involve the use of a brominated starting material and subsequent chlorination, or vice-versa.

Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution of one of the halogen atoms. nih.gov

The order of these steps is crucial for the success of the synthesis and to avoid unwanted side reactions.

To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecules like multi-substituted quinoxalines. nih.govnih.govrsc.org These approaches involve the combination of three or more starting materials in a single reaction vessel to form the final product in a single synthetic operation. mdpi.com

Several MCRs for the synthesis of functionalized quinoxalines have been developed. nih.govresearchgate.net These reactions often proceed through a domino or tandem sequence, where the product of one reaction step serves as the substrate for the next. nih.gov For example, a one-pot synthesis could involve the in-situ formation of a 1,2-dicarbonyl compound followed by its condensation with an o-phenylenediamine. nih.gov

While highly efficient, the development of one-pot and multicomponent reactions for the synthesis of a specific, highly substituted quinoxaline like this compound can be challenging. It requires careful selection of starting materials and optimization of reaction conditions to ensure the desired regioselectivity and yield. organic-chemistry.org

Green Chemistry Principles in Quinoxaline Synthesis

The integration of green chemistry principles into the synthesis of quinoxalines and their analogs represents a significant advancement in sustainable organic chemistry. ijirt.orgresearchgate.net Traditional methods for preparing these heterocyclic compounds often rely on hazardous reagents, volatile organic solvents, and high energy consumption. ijirt.orgnih.gov In contrast, green methodologies prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques to minimize waste and environmental impact while maintaining high product yields and selectivity. ijirt.org Key developments in this area include the use of reusable heterogeneous catalysts, conducting reactions in aqueous media or under solvent-free conditions, and employing alternative energy sources like microwave and ultrasound irradiation. ijirt.orgresearchgate.net These approaches align with the core principles of green chemistry, such as atom economy, waste minimization, and the use of safer chemicals, paving the way for more sustainable production of valuable quinoxaline derivatives. ijirt.org

Recyclable Catalysts and Heterogeneous Systems

Several types of heterogeneous catalysts have proven effective for quinoxaline synthesis. For instance, polymer-supported sulphanilic acid has been utilized as an efficient and recyclable catalyst for the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds in ethanol, affording excellent yields. researchgate.net The catalyst's heterogeneity allows for its recovery and reuse for up to five cycles with almost no reduction in its catalytic performance. researchgate.net

Another class of effective reusable catalysts includes alumina-supported heteropolyoxometalates, such as AlCuMoVP and AlFeMoVP. nih.gov These solid acid catalysts have been successfully used for the synthesis of various quinoxaline derivatives under mild, heterogeneous conditions at room temperature. nih.gov The straightforward recovery and reuse of these catalysts underscore their potential for practical and environmentally sound applications. nih.gov

Cellulose sulfuric acid, a biodegradable solid acid catalyst, has also been employed for synthesizing quinoxaline derivatives. researchgate.nettandfonline.com It demonstrates high efficiency in both aqueous and solvent-free conditions and can be recovered and reused multiple times, making it a stable and green catalytic option. tandfonline.com Similarly, ionic liquids functionalized onto a solid support like cellulose have been designed as heterogeneous catalysts. rsc.org For example, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium hydrogen sulfate functionalized cellulose was effective in catalyzing the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in water, yielding products in high yields (78–99%). rsc.org

| Catalyst System | Substrates | Solvent | Key Features | Yield (%) | Reference |

| Polymer-supported sulphanilic acid | 1,2-diamines, 1,2-dicarbonyls | Ethanol | Recyclable up to 5 times with retained activity. | Excellent | researchgate.net |

| Alumina-supported Heteropolyoxometalates | o-phenylenediamines, 1,2-diketones | Toluene | Reusable catalyst, mild room temperature conditions. | High | nih.gov |

| Ionic liquid functionalized cellulose | o-phenylenediamines, 1,2-dicarbonyls | Water | Heterogeneous, green solvent, high efficiency. | 78-99 | rsc.org |

| Cellulose sulfuric acid | 1,2-diamines, 1,2-dicarbonyls | Solvent-free | Biodegradable, reusable, room temperature reaction. | Good to Excellent | tandfonline.com |

| HClO₄·SiO₂ | α-bromoketones, o-phenylenediamines | Not specified | Heterogeneous catalyst, excellent yields for aryl and alkyl substrates. | Excellent | chim.it |

Solvent-Free and Aqueous Medium Reactions

Minimizing or eliminating the use of volatile and often toxic organic solvents is a primary goal of green chemistry. Consequently, conducting reactions in aqueous media or under solvent-free conditions has become a highly attractive strategy for the synthesis of quinoxalines.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several catalytic systems have been developed to be highly effective in aqueous environments. For example, cerium (IV) ammonium nitrate (CAN) has been used in catalytic amounts (5 mol%) to mediate the reaction between o-phenylenediamines and diketones in tap water at room temperature, providing excellent yields. chim.it A significant advantage of this method is the ease of product isolation, which often involves simple filtration and washing with water, thus avoiding chromatographic purification. chim.it β-cyclodextrin has also been used to promote the synthesis of quinoxalines from o-phenylenediamines and α-bromoketones in water. chim.it

Solvent-free reaction conditions represent another significant green advancement, often involving the physical grinding of reactants or heating in the absence of a solvent. nih.govtandfonline.com Cellulose sulfuric acid has been shown to be an excellent catalyst for the solid-state synthesis of quinoxaline derivatives by grinding the reactants with a mortar and pestle at room temperature. tandfonline.com This method is not only environmentally friendly but also efficient, yielding products in high purity with short reaction times. tandfonline.com Microwave irradiation is another technique frequently paired with solvent-free conditions to accelerate reaction rates and reduce energy consumption. ijirt.orgnih.gov The catalyst-free and solvent-free synthesis of quinoxalines under microwave irradiation highlights a particularly clean and efficient approach. nih.gov

| Reaction Condition | Catalytic System | Substrates | Key Features | Yield (%) | Reference |

| Aqueous Medium (Tap Water) | Ceric Ammonium Nitrate (CAN) | o-phenylenediamines, diketones | Room temperature, simple filtration for product isolation. | Excellent | chim.it |

| Aqueous Medium | β-cyclodextrin | o-phenylenediamines, α-bromoketones | Reaction proceeds by heating at 50 °C in water. | Not specified | chim.it |

| Solvent-Free (Grinding) | Cellulose sulfuric acid | benzo[c] ijirt.orgnih.govrsc.orgthiadiazole-4,5-diamine, 3-(ω-bromoacetyl)-coumarins | Environmentally friendly, room temperature, high purity. | Good to Excellent | tandfonline.com |

| Solvent-Free (Microwave) | Catalyst-free | Not specified | Reduced energy consumption and reaction times. | Not specified | ijirt.orgnih.gov |

| Aqueous Ethanol | Ammonium bifluoride (NH₄HF₂) | o-phenylenediamines, 1,2-dicarbonyls | Mild reaction conditions, excellent regioselectivity. | 90-98 | rsc.org |

Advanced Functionalization and Derivatization of Quinoxaline Scaffolds

C–H Functionalization of Quinoxalines

Direct C–H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic compounds, including quinoxalines. rsc.org This approach avoids the pre-functionalization of substrates, thus streamlining synthetic routes.

Regioselective C–H Activation Methods

The regioselective functionalization of the quinoxaline (B1680401) core is often directed by the electronic nature of the existing substituents and the reaction conditions. For 7-Bromo-2-chloro-8-methoxyquinoxaline, the electron-donating methoxy (B1213986) group at the C8 position and the electron-withdrawing halogen atoms at C2 and C7 would influence the reactivity of the available C-H bonds. The C-H bonds on the benzene (B151609) ring are generally less reactive than those on the pyrazine (B50134) ring. Within the benzene portion of the molecule, the position ortho to the methoxy group (C9, if numbered conventionally) would be activated towards electrophilic attack, while the positions meta to it would be less affected. However, direct C-H activation often proceeds via metalation, and the directing capabilities of the nitrogen atoms in the pyrazine ring can play a dominant role. For many quinoxaline derivatives, C-H functionalization occurs preferentially at the C3 position due to its electronic properties. nih.govfrontiersin.org

Metal-Catalyzed C–H Functionalization

Transition-metal catalysis is a cornerstone of modern C–H functionalization chemistry. rsc.orgresearchgate.net Palladium, rhodium, and ruthenium complexes are commonly employed to catalyze the coupling of quinoxalines with a variety of partners. In the case of 2-arylquinoxalines, the nitrogen atom of the quinoxaline ring can act as a directing group, facilitating ortho-C–H activation of the aryl substituent. rsc.orgresearchgate.net For this compound, which lacks an aryl group at the C2 or C3 position, direct C-H functionalization on the quinoxaline core itself would be the primary focus. Metal-catalyzed reactions could potentially target the C3, C5, or C6 positions, depending on the catalyst and directing group strategy employed. For instance, palladium-catalyzed C-H acylation has been demonstrated on quinoxalin-2(1H)-ones, showcasing the potential for introducing carbonyl functionalities. rsc.orgrsc.org

Table 1: Examples of Metal-Catalyzed C-H Functionalization of Quinoxaline Scaffolds

| Catalyst | Reactant | Functional Group Introduced | Reference |

|---|---|---|---|

| Palladium Acetate | Aldehydes, Benzyl Alcohols | Acyl | rsc.orgrsc.org |

| Ruthenium(II) complexes | Maleimides | Alkyl, Spirocyclic systems | researchgate.net |

Photocatalytic Approaches to Quinoxaline Functionalization

Visible-light photocatalysis has gained significant traction as a mild and environmentally benign method for organic synthesis. cjcatal.comrsc.org In the context of quinoxaline chemistry, photocatalytic methods have been successfully applied for the C-H functionalization of quinoxalin-2(1H)-ones. cjcatal.comrsc.org These reactions often proceed via radical mechanisms, enabling the introduction of a wide range of functional groups such as aryl, alkyl, and trifluoromethyl groups. nih.govcjcatal.com For this compound, a photocatalytic approach could potentially enable the introduction of functional groups at the C3 position through a radical pathway, complementing the reactivity patterns observed in metal-catalyzed processes.

Post-Synthetic Modification of Halogenated and Methoxylated Quinoxalines

The presence of halogen and methoxy substituents on the quinoxaline core of this compound provides valuable handles for further diversification through post-synthetic modifications.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. wikipedia.orglibretexts.org In this compound, both the bromo and chloro substituents can potentially undergo Suzuki coupling. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl. wikipedia.org Therefore, it is expected that the C7-Br bond would react preferentially over the C2-Cl bond, allowing for selective functionalization at the C7 position. However, the electronic environment of the quinoxaline ring can influence this selectivity. For instance, in 6-bromo-2-chloroquinoxaline, Suzuki coupling has been observed to occur preferentially at the more electrophilic C2 position. rsc.org

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of a variety of nitrogen-based nucleophiles at either the C2 or C7 position of this compound. Similar to the Suzuki coupling, the relative reactivity of the C-Br and C-Cl bonds would be a key factor in determining the site of amination. By carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to achieve selective amination at either position. rug.nl

Table 2: Overview of Cross-Coupling Reactions on Halogenated Quinoxalines

| Reaction | Halide Reactivity | Typical Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | C-Br > C-Cl | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/vinyl boronic acids/esters | C-C |

Nucleophilic Substitution of Halogen Atoms

The chlorine atom at the C2 position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. rsc.org This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.govresearchgate.net The bromine atom at the C7 position on the benzene ring is generally less reactive towards SNAr unless activated by strongly electron-withdrawing groups. Therefore, in this compound, nucleophilic substitution is expected to occur selectively at the C2 position. This regioselectivity provides a reliable method for introducing a diverse range of functional groups at this position while leaving the C7-bromo and C8-methoxy groups intact for subsequent transformations.

Transformations of Methoxy Groups

The methoxy group at the 8-position of the quinoxaline ring in this compound is a key functional handle that can be manipulated to introduce further diversity. The primary transformation of this group is its conversion to a hydroxyl group via O-demethylation. This transformation is significant as the resulting hydroxyl group can participate in a wide range of subsequent reactions, including etherification, esterification, and conversion to a triflate for cross-coupling reactions.

O-Demethylation:

The cleavage of the methyl-aryl ether bond can be achieved under various conditions, typically employing strong Lewis acids or Brønsted acids. chem-station.com Common reagents for this transformation include boron tribromide (BBr₃), aluminum trichloride (B1173362) (AlCl₃), and hydrobromic acid (HBr). chem-station.com The choice of reagent can depend on the compatibility with other functional groups present in the molecule. For a substrate like this compound, milder conditions may be preferable to avoid undesired side reactions at the halogenated positions. L-Selectride has also been reported as an efficient reagent for O-demethylation of complex molecules. mdma.ch

The successful O-demethylation of this compound would yield 7-Bromo-2-chloro-8-hydroxyquinoxaline, a valuable intermediate for further derivatization.

| Starting Material | Reagent | Conditions | Product |

| This compound | Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to rt | 7-Bromo-2-chloro-8-hydroxyquinoxaline |

| This compound | 47% Hydrobromic acid (HBr) | Acetic acid, reflux | 7-Bromo-2-chloro-8-hydroxyquinoxaline |

| This compound | Aluminum trichloride (AlCl₃) | Dichloromethane (DCM), reflux | 7-Bromo-2-chloro-8-hydroxyquinoxaline |

Structural Diversification Strategies

The presence of two distinct halogen atoms at the 2- and 7-positions of the quinoxaline ring in this compound offers orthogonal handles for a wide array of structural diversification strategies. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution, while the bromo group at the 7-position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the quinoxaline scaffold.

Nucleophilic Aromatic Substitution at the 2-Position:

The electron-withdrawing nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution (SNAr) at the 2-chloro position. libretexts.org This position is susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides, leading to the introduction of diverse functional groups.

| Nucleophile | Reagent | Product |

| Amine | R₂NH | 7-Bromo-8-methoxy-2-(dialkylamino)quinoxaline |

| Thiol | RSH | 7-Bromo-8-methoxy-2-(alkylthio)quinoxaline |

| Alkoxide | RONa | 2-Alkoxy-7-bromo-8-methoxyquinoxaline |

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 7-position of this compound is an ideal handle for such transformations. Under specific conditions, the 2-chloro position can also participate in these reactions, often requiring more active catalysts or harsher conditions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. organic-chemistry.orglibretexts.org This strategy can be employed to introduce various aryl, heteroaryl, or alkyl groups at the 7-position.

| Coupling Partner | Catalyst | Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-8-methoxy-7-phenylquinoxaline |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Chloro-8-methoxy-7-(p-tolyl)quinoxaline |

| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Chloro-8-methoxy-7-(thiophen-2-yl)quinoxaline |

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to arylethynylquinoxalines. libretexts.orgwikipedia.org These products can serve as precursors for more complex structures.

| Coupling Partner | Catalyst/Co-catalyst | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-8-methoxy-7-(phenylethynyl)quinoxaline |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-Chloro-8-methoxy-7-((trimethylsilyl)ethynyl)quinoxaline |

Heck-Mizoroki Reaction: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. organic-chemistry.orgwikipedia.org This is a valuable method for the synthesis of styrenyl and other alkenyl-substituted quinoxalines.

| Coupling Partner | Catalyst | Product |

| Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-2-Chloro-8-methoxy-7-styrylquinoxaline |

| Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Methyl (E)-3-(2-chloro-8-methoxyquinoxalin-7-yl)acrylate |

Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This provides a direct route to a wide range of amino-substituted quinoxalines.

| Coupling Partner | Catalyst | Product |

| Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-(2-Chloro-8-methoxyquinoxalin-7-yl)aniline |

| Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 4-(2-Chloro-8-methoxyquinoxalin-7-yl)morpholine |

| Carbazole | [Pd(allyl)Cl]₂, t-BuXPhos, K₃PO₄ | 9-(2-Chloro-8-methoxyquinoxalin-7-yl)-9H-carbazole |

These advanced functionalization and derivatization strategies highlight the versatility of this compound as a key intermediate in the synthesis of a diverse array of novel quinoxaline derivatives with potential applications in various fields of chemical science.

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies of Quinoxaline Scaffolds

Quinoxaline (B1680401) as a Privileged Scaffold in Pharmaceutical Research

The quinoxaline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govsapub.org This designation stems from its versatile structure, which allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netresearchgate.net Quinoxaline derivatives have been extensively investigated and have shown potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. nih.govsapub.org

The structural rigidity and the presence of electron-rich nitrogen atoms in the quinoxaline ring are key contributors to its ability to bind with various biological targets such as enzymes and receptors. researchgate.netresearchgate.net The simple and flexible nature of its core structure, combined with its bioisosteric relationship to other significant scaffolds like quinoline and naphthalene, provides a valuable framework for the development of novel therapeutic agents. nih.gov A notable example of a drug containing this scaffold is Echinomycin, a natural antibiotic that features two terminal quinoxaline-2-carboxylic acid nuclei. researchgate.net

Structure-Activity Relationship (SAR) Methodologies Applied to Quinoxaline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. For quinoxaline derivatives, SAR studies have been instrumental in elucidating the impact of various substituents on their biological activities. The primary sites for substitution on the quinoxaline nucleus are typically the second, third, sixth, and seventh positions. nih.gov

Halogen substituents play a crucial role in modulating the biological potency of quinoxaline derivatives. The introduction of halogens can influence the compound's lipophilicity, electronic properties, and binding interactions with target proteins. mdpi.com

Studies have shown that the presence of an electron-withdrawing group, such as a halogen atom, at the C6 or C7 position of the quinoxaline moiety often enhances biological activity. nih.gov For instance, in a series of quinoxaline derivatives developed as Pim-1/2 kinase inhibitors, the introduction of halogenated substituents at positions 6 and 7 was explored to establish hydrophobic interactions within the hinge region of the ATP binding site. mdpi.com It was observed that the nature and position of the halogen had significant repercussions on the compound's activity. For example, the introduction of a bromine atom at position 7 led to a potent derivative. mdpi.com

In another study on quinoxaline 1,4-dioxides, it was found that the most potent cytotoxins were the 6,7-dichloro and 6,7-difluoro derivatives. researchgate.net The electron-withdrawing nature of the substituents at the 6 and 7 positions was correlated with a more positive reduction potential, making the compounds more readily reduced, which is significant for their mechanism of action in hypoxic cells. researchgate.net

The following table summarizes the effect of halogen substitution on the inhibitory concentration (IC50) of certain quinoxaline derivatives against Pim-1 kinase.

| Compound ID | Substitution at Position 6 | Substitution at Position 7 | IC50 for Pim-1 (µM) |

| 5a | F | H | >10 |

| 5b | H | F | 2.50 |

| 5c | Cl | H | 0.15 |

| 5d | H | Cl | 0.44 |

| 5e | Br | H | 0.11 |

| 5f | H | Br | 0.18 |

Data sourced from a study on Pim-1/2 kinase inhibitors. mdpi.com

Methoxy (B1213986) groups, being electron-donating, also significantly influence the biological activity of quinoxaline derivatives. Their impact is often contrasted with that of electron-withdrawing groups like halogens.

In several SAR studies of anticancer quinoxalines, it has been observed that the presence of an electron-releasing group like a methoxy group (OCH3) is essential for activity. nih.gov Conversely, replacing the methoxy group with an electron-withdrawing group such as chlorine (Cl) has been shown to decrease the activity in certain series of compounds. nih.gov For instance, in a series of 2-alkylcarbonyl-3-trifluoromethylquinoxaline-1,4-di-N-oxides, the presence of a methoxy group at position 7 of the benzene moiety was found to reduce the minimum inhibitory concentration (MIC) and IC50 values, indicating increased potency. researchgate.net

The table below illustrates the effect of methoxy and chloro substituents on the anticancer activity of a series of quinoxaline derivatives against the HepG-2 cell line.

| Compound ID | Substitution at Position 2 | IC50 against HepG-2 (µM) |

| 8 | Cl | 3.88 |

| 11 | OCH3 | 18.47 |

Data from a study on quinoxaline-based HDAC inhibitors.

The position of substituents on the quinoxaline scaffold can have a profound impact on biological activity, a phenomenon known as positional isomerism. This is particularly evident when comparing substituents at the 6- and 7-positions.

In the development of novel 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, a comparison with their 6-amino-7-halogeno regioisomers revealed significant differences in cytotoxicity and hypoxia-inducible factor 1-alpha (HIF-1α) inhibition. nih.gov It was found that compounds with an amino group at position 7 were generally 2 to 5 times more cytotoxic than their isomers with the amino group at position 6. nih.gov For example, a derivative with a piperazine residue at position 7 was markedly more potent against MCF7 and MDA-MB-231 cancer cell lines under both normal and hypoxic conditions compared to its regioisomer with the piperazine at position 6. nih.gov

Similarly, in a study of Pim kinase inhibitors, the isomerization of a bromine atom from the 6- to the 7-position did not significantly alter the IC50 values for Pim-1, whereas for a fluorine or chlorine atom, the positional change had a noticeable impact on activity. mdpi.com

The biological activity of quinoxaline derivatives is highly dependent on the nature and substitution pattern at various positions of the heterocyclic core.

Positions 2 and 3: These positions on the pyrazine ring are crucial for activity. The introduction of different functional groups at these positions can significantly modulate the biological profile. For example, in a series of antitubercular quinoxalines, the presence of alkynyl, azide, hydrazone, or acylhydrazone substituents at positions 2 and 3 led to significant activity. nih.gov In another study, it was found that the presence of a benzoxazole moiety at the second position resulted in higher anticancer activity compared to other heterocyclic systems. nih.gov

Position 7: As discussed previously, the 7-position is a key site for substitution. The presence of a halogen atom at this position often increases antimycobacterial activity. nih.gov For instance, the introduction of a bromine atom at position 7 in a series of Pim kinase inhibitors resulted in a potent derivative. mdpi.com

Position 8: The influence of substituents at the 8-position has been less extensively studied compared to other positions. However, some studies suggest that for certain biological activities, an unsubstituted 8-position may be favorable. In a review of quinoxaline derivatives with antimycobacterial activity, it was noted that the most potent compounds were often unsubstituted at positions 1, 4, 5, and 8. nih.gov

Molecular Hybridization Strategies Involving the Quinoxaline Core

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity, improved selectivity, or a dual mode of action. The quinoxaline scaffold is an excellent candidate for this approach due to its versatile biological profile. nih.gov

Several studies have explored the hybridization of the quinoxaline core with other heterocyclic systems to develop novel anticancer agents. For example, hybrid molecules of quinoxaline linked with coumarin have been synthesized and evaluated for their anticancer potential. nih.gov Another approach involves the creation of quinoxaline-1,3,4-oxadiazole hybrids, which have demonstrated promising antitumor activity. mdpi.com The rationale behind this strategy is that the resulting hybrid molecule may interact with multiple targets or overcome drug resistance mechanisms. mdpi.com

The conjugation of quinolines with chalcones is another promising hybridization strategy that has led to the identification of potent anticancer agents. researchgate.net These hybrid compounds have been shown to act through various mechanisms, including the inhibition of tubulin polymerization and different kinases. researchgate.net

Design Principles for Quinoxaline-Based Ligands

The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, is a significant pharmacophore in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.netcimap.res.innih.gov The design of quinoxaline-based ligands is guided by several principles that aim to optimize their interaction with biological targets. The nature, position, and electronic properties of substituents on the quinoxaline ring system are critical in determining the potency and selectivity of these compounds. mdpi.comchegg.com

The versatility of the quinoxaline core allows for substitutions at various positions, primarily at the 2, 3, 6, and 7 positions, which significantly influences their therapeutic potential. mdpi.com Structure-activity relationship (SAR) studies have revealed key insights into how different functional groups impact the biological activity of quinoxaline derivatives.

Influence of Substituents on Biological Activity:

The electronic nature of the substituents on the quinoxaline ring plays a crucial role in their biological activity. Both electron-donating and electron-withdrawing groups can modulate the pharmacological profile of these compounds. mdpi.com

Electron-donating groups , such as methoxy (-OCH₃), have been shown to be essential for certain activities. For instance, in a series of anticancer quinoxaline derivatives, the presence of an electron-releasing methoxy group at specific positions was found to be crucial for their activity. mdpi.com Conversely, replacing the methoxy group with an electron-withdrawing group like fluorine (F) led to a decrease in activity. mdpi.com

Electron-withdrawing groups , such as halogens (e.g., chloro, bromo), also play a significant role in the design of quinoxaline-based ligands. For example, a chloro group at the 2-position of the quinoxaline moiety has been associated with increased activity in certain histone deacetylase (HDAC) inhibitors. nih.gov In one study, the 2-chloro substituted compound showed significantly higher activity compared to its 2-methoxy counterpart. nih.gov In another context, for anticancer quinoxaline-coumarin hybrids, an electron-withdrawing chloro group resulted in higher activity than a bromo group or an electron-releasing methyl group. mdpi.com

The position of the substituent is equally important. For instance, an electron-withdrawing nitro group at the 7-position has been reported to decrease the anticancer activity of certain quinoxaline derivatives. mdpi.com

Interactive Data Table: Effect of Substituents on Anticancer Activity of Quinoxaline Derivatives

| Compound Series | Substituent (R) | Position | Effect on Activity | Reference |

| HDAC Inhibitors | 2-Chloro | 2 | Increased Activity | nih.gov |

| HDAC Inhibitors | 2-Methoxy | 2 | Decreased Activity | nih.gov |

| Anticancer Agents | Methoxy | R₁, R₂, R₃ | Essential for Activity | mdpi.com |

| Anticancer Agents | Fluoro | R₁, R₂, R₃ | Decreased Activity | mdpi.com |

| Anticancer Agents | Nitro | 7 | Decreased Activity | mdpi.com |

| Quinoxaline-Coumarin Hybrids | Chloro | - | Higher Activity | mdpi.com |

| Quinoxaline-Coumarin Hybrids | Bromo | - | Lower Activity | mdpi.com |

Design Considerations for "7-Bromo-2-chloro-8-methoxyquinoxaline":

Based on the established design principles for quinoxaline-based ligands, the specific substitution pattern of "this compound" suggests a deliberate combination of electronic and steric properties to potentially achieve a desired biological effect.

2-Chloro Group: The presence of a chlorine atom at the 2-position introduces an electron-withdrawing group. As observed in some series of quinoxaline derivatives, this can enhance biological activity. nih.gov

8-Methoxy Group: The methoxy group at the 8-position is an electron-donating group. The strategic placement of an electron-donating group alongside electron-withdrawing groups can create a specific electronic distribution across the quinoxaline ring system, which can be critical for molecular recognition and binding affinity. The importance of methoxy groups for the activity of certain anticancer quinoxalines has been highlighted in SAR studies. mdpi.com

Density Functional Theory (DFT) Calculations on Quinoxaline Derivatives

No specific Density Functional Theory (DFT) calculations for this compound have been identified in the public domain. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies on quinoxaline derivatives typically involve analyzing electron distribution, molecular orbitals, and reactivity descriptors. However, research applying these methods to this compound has not been found.

There is no available research detailing the electronic structure of this compound. An analysis of this nature would typically provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are crucial for understanding the molecule's kinetic stability and chemical reactivity.

No studies predicting or correlating the spectroscopic properties (such as IR, UV-Vis, or NMR spectra) of this compound using computational methods were found. Such research would involve calculating the vibrational frequencies or electronic transitions and comparing them with experimental data to validate the computational models and provide a deeper understanding of the molecule's spectral characteristics.

Molecular Docking and Molecular Dynamics Simulations

Specific molecular docking and molecular dynamics (MD) simulation studies for this compound are not present in the available scientific literature. These computational techniques are instrumental in drug discovery for predicting how a ligand might interact with a biological target. While other bromo-chloro-quinoxaline or quinazoline derivatives have been the subject of such investigations, this specific compound has not.

There are no published reports on the conformational analysis or binding mode prediction for this compound. This research would explore the different spatial arrangements (conformations) the molecule can adopt and predict the most likely and energetically favorable orientation it would assume when bound to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound were found. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. The absence of such a study indicates that the biological activity of this specific compound, in relation to a series of structurally similar molecules, has not been computationally modeled.

Advanced Research Applications and Future Trajectories for Quinoxaline Derivatives

Innovative Drug Design Paradigms Leveraging Quinoxaline (B1680401) Scaffolds

Multi-Target Ligand Design

The conventional "one-drug, one-target" paradigm has been increasingly challenged by the complex and multifactorial nature of many diseases. This has led to the rise of multi-target ligand design, an approach that aims to develop single chemical entities capable of modulating multiple biological targets simultaneously. The quinoxaline core is a versatile scaffold that can be elaborated with various pharmacophoric features to interact with different target proteins.

"7-Bromo-2-chloro-8-methoxyquinoxaline" possesses several key features that make it an intriguing starting point for the design of multi-target ligands. The quinoxaline core itself can serve as a central scaffold for orienting substituents in specific three-dimensional arrangements to interact with the binding sites of different proteins. The chloro and bromo substituents at the 2- and 7-positions, respectively, can be exploited for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse functional groups to target various proteins. The methoxy (B1213986) group at the 8-position can influence the compound's electronic properties and may also be involved in specific hydrogen bond interactions with a target protein.

The strategic design of multi-target quinoxaline derivatives often involves the hybridization of known pharmacophores or the exploration of privileged fragments that exhibit affinity for different targets. For instance, by appending moieties known to interact with kinases and other enzymes to the "this compound" scaffold, it is conceivable to create dual or even poly-pharmacological agents. The development of such compounds could offer advantages in terms of improved efficacy, reduced potential for drug resistance, and simplified administration regimens.

| Feature of this compound | Potential Role in Multi-Target Ligand Design |

| Quinoxaline Core | Central scaffold for orienting pharmacophores. |

| 2-Chloro Substituent | A reactive site for introducing diverse functional groups via cross-coupling reactions to target a secondary protein. |

| 7-Bromo Substituent | Another modifiable position for attaching moieties that can interact with a third biological target. |

| 8-Methoxy Group | Can influence electronic properties and participate in specific hydrogen bonding, potentially enhancing affinity for one of the targets. |

Fragment-Based Drug Design Integration

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The identified fragments are then optimized and grown or linked together to generate more potent and selective ligands. The quinoxaline scaffold is well-suited for FBDD due to its relatively small size, rigid structure, and synthetic tractability.

"this compound" can be considered a decorated fragment that can be used in FBDD campaigns. Its inherent structural features, including the nitrogen atoms in the pyrazine (B50134) ring which can act as hydrogen bond acceptors, provide anchor points for binding to a protein's active site. The substituted benzene (B151609) ring allows for the exploration of specific interactions within a binding pocket.

In a typical FBDD workflow, "this compound" could be included in a fragment library and screened against a protein of interest using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). Once a binding event is confirmed, the structural information of the fragment-protein complex can guide the optimization process. The chloro and bromo substituents on the quinoxaline ring provide convenient handles for fragment growing or linking. For example, a second fragment identified to bind in a neighboring pocket could be linked to the "this compound" core to create a more potent molecule.

| FBDD Stage | Application of this compound |

| Fragment Screening | Included in a library to identify initial weak binders to a biological target. |

| Hit Validation | Biophysical methods confirm the binding of the compound to the target protein. |

| Structural Elucidation | X-ray crystallography or NMR can reveal the binding mode of the fragment in the protein's active site. |

| Fragment Growing/Linking | The chloro and bromo substituents serve as synthetic handles to elaborate the fragment into a more potent lead compound. |

Q & A

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact ( emphasizes this for structurally similar chloro-fluoroquinoxalines) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., Br₂, hydrazine).

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

How do electron-withdrawing groups (e.g., Br, Cl) and electron-donating groups (e.g., OMe) influence the reactivity of quinoxaline cores in cross-coupling reactions?

Q. Advanced

- Electronic effects : Bromo and chloro groups (-I effect) deactivate the quinoxaline ring, directing electrophilic substitution to meta/para positions. Methoxy groups (+M effect) activate the ring for nucleophilic attack.

- Cross-coupling : Bromine at C7 facilitates Suzuki-Miyaura coupling (e.g., with aryl boronic acids), while methoxy at C8 can stabilize intermediates via resonance. shows Pd-mediated coupling with phthalimido-alkylamines to introduce aminoalkyl chains .

Q. Reactivity Table :

| Substituent | Position | Electronic Effect | Preferred Reaction |

|---|---|---|---|

| Br | C7 | -I (deactivating) | Suzuki coupling |

| Cl | C2 | -I (deactivating) | SNAr substitution |

| OMe | C8 | +M (activating) | Ullmann etherification |

How can computational methods (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?

Q. Advanced

- Molecular docking : Predict binding affinity to target proteins (e.g., kinase inhibitors).

- DFT calculations : Optimize geometries and frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and reactivity. underscores linking synthesis to theoretical frameworks, such as Hammett constants for substituent effects .

What strategies mitigate competing side reactions (e.g., dehalogenation or demethoxylation) during functionalization?

Q. Intermediate

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers for methoxy groups during harsh conditions.

- Low-temperature reactions : Minimize thermal degradation (e.g., -20°C for Grignard additions).

- Catalyst selection : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in Pd-catalyzed reactions.

How can researchers design structure-activity relationship (SAR) studies for quinoxaline derivatives using this compound as a scaffold?

Q. Advanced

- Substituent variation : Replace Br/Cl with other halogens or introduce heterocycles (e.g., imidazo[1,2-b]pyridazine in ) .

- Bioactivity assays : Test against bacterial strains (e.g., E. coli, S. aureus) to correlate substituent effects with MIC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。